molecular formula C5H13ClN2O B13126813 1-Aminopiperidin-3-ol hydrochloride

1-Aminopiperidin-3-ol hydrochloride

Cat. No.: B13126813
M. Wt: 152.62 g/mol
InChI Key: AAQNXNSZYVBWPV-UHFFFAOYSA-N
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Description

1-Aminopiperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-Aminopiperidin-3-ol hydrochloride can be achieved through several routes. One common method involves the reduction of 1-Aminopiperidin-3-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is typically carried out at temperatures between 45°C and 70°C to ensure the formation of the desired product . Industrial production methods often involve similar reduction processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-Aminopiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminopiperidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminopiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

1-Aminopiperidin-3-ol hydrochloride can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

1-aminopiperidin-3-ol;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c6-7-3-1-2-5(8)4-7;/h5,8H,1-4,6H2;1H

InChI Key

AAQNXNSZYVBWPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)N)O.Cl

Origin of Product

United States

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